4,4-Difluoro-2-phenylpiperidine hydrochloride
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Overview
Description
4,4-Difluoro-2-phenylpiperidine hydrochloride is a chemical compound with the molecular formula C11H13F2N·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-phenylpiperidine hydrochloride typically involves the reaction of phenyl-substituted piperidine with fluorinating agents. One common method includes the reaction of a phenylpiperidine derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction could produce difluorinated alcohols .
Scientific Research Applications
4,4-Difluoro-2-phenylpiperidine hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-phenylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-phenylpiperidine hydrochloride
- 2-Phenylpiperidine hydrochloride
- 4,4-Difluoropiperidine hydrochloride
Uniqueness
4,4-Difluoro-2-phenylpiperidine hydrochloride is unique due to the presence of two fluorine atoms at the 4-position of the piperidine ring. This structural feature imparts distinct chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to molecular targets, compared to its non-fluorinated or mono-fluorinated analogs .
Properties
IUPAC Name |
4,4-difluoro-2-phenylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-11(13)6-7-14-10(8-11)9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXCDAJWXGQAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1(F)F)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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